Alpha-fetoprotein (364-373)
Description
Properties
sequence |
QLAVSVILRV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Alpha-fetoprotein (364-373) |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications in Hepatocellular Carcinoma
AFP is widely recognized as a biomarker for hepatocellular carcinoma, especially in patients with chronic liver diseases such as hepatitis B and C. The peptide sequence AFP 364-373 has been identified as significant in stimulating CD4+ T-cell responses in HCC patients, which may enhance diagnostic accuracy.
Key Findings:
- Studies indicate that the AFP 364-373 peptide is recognized by HLA-DR13-restricted CD4+ T cells from HCC patients, suggesting its potential as a target for immunotherapy and vaccine development .
- The sensitivity and specificity of AFP as a diagnostic marker can be improved when combined with other biomarkers such as AFP-L3 and DCP (Des-gamma-carboxyprothrombin) .
Immunological Research and Vaccine Development
The AFP 364-373 peptide has been investigated for its role in inducing immune responses against tumors. The recognition of this peptide by CD4+ T cells indicates its potential use in developing vaccines aimed at enhancing anti-tumor immunity.
Research Insights:
- A study demonstrated that CD4+ T cells from HCC patients produced significant levels of IFN-γ when stimulated with the AFP 364-373 peptide, indicating a robust immune response .
- The use of this peptide in vaccine formulations could potentially lead to better outcomes in HCC treatment by harnessing the body’s immune system to target cancer cells more effectively .
Case Studies Illustrating Clinical Applications
Several case studies highlight the utility of AFP and its derivatives in clinical settings:
Broader Clinical Implications
Beyond HCC, AFP has applications in prenatal diagnostics and other malignancies:
- Prenatal Testing: Elevated levels of AFP in maternal serum are used to screen for neural tube defects and other fetal anomalies .
- Cancer Research: The potential for engineering AFP into immunotherapeutic agents is being explored, particularly for breast cancer treatments derived from its immunological properties .
Comparison with Similar Compounds
Structural Analogues: Serum Albumin
AFP and serum albumin share a three-domain tertiary structure but differ in key functional and structural aspects:
AFP’s glycoforms, such as AFP-L3 (a lens culinaris agglutinin-reactive subtype), enhance diagnostic specificity for HCC compared to total AFP .
Diagnostic Biomarkers
AFP is compared below with emerging biomarkers for HCC:
Key Findings :
- AFP-L3% and DCP outperform AFP in early HCC detection, particularly in high-risk populations .
- APEX1 , a DNA repair enzyme, shows promise as a standalone or complementary biomarker, with higher sensitivity (82%) than AFP .
- Glypican-3 is less sensitive but highly specific, aiding in differentiating HCC from cirrhosis .
Therapeutic Targets and Modulators
Compounds Affecting AFP Secretion
In a study evaluating fluorophenyl-isoxazole derivatives, compound 2f reduced AFP secretion in Hep3B cells from 1,116.67 ng/mL (untreated) to 168.33 ng/mL, demonstrating potent anticancer activity .
| Compound | AFP Reduction | Cell Line | Reference |
|---|---|---|---|
| 2f | 85% | Hep3B |
Immunotherapies Targeting AFP
- Genetic Immunization : Dendritic cells engineered to express AFP induced cytotoxic T lymphocytes (CTLs) in mice, providing protective immunity against AFP-expressing tumors .
- Radioimmunodetection: Radiolabeled anti-AFP antibodies localized AFP-producing tumors with 100% sensitivity and 85% accuracy in clinical trials .
Tables and Figures
Preparation Methods
Peptide Synthesis of AFP (364-373)
The AFP (364-373) peptide is typically prepared by solid-phase peptide synthesis (SPPS), a well-established method for producing peptides of defined sequence and length:
Solid-Phase Peptide Synthesis (SPPS):
The peptide is synthesized stepwise on a resin support, usually employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain with high efficiency. After completion, the peptide is cleaved from the resin and deprotected to yield the crude peptide. This method allows precise control over the sequence and purity of the AFP (364-373) peptide.Purification:
The crude peptide is purified by high-performance liquid chromatography (HPLC), typically reversed-phase HPLC, to achieve high purity (>95%). This step is crucial to remove truncated sequences, deletion peptides, and other synthesis byproducts.Characterization:
The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight and sequence integrity. Analytical HPLC is also performed to assess purity.
Recombinant Expression and Fragment Isolation
While full-length AFP is often produced recombinantly, preparing the specific 364-373 epitope directly by recombinant methods is less common due to its short length. However, recombinant AFP can be enzymatically digested or chemically cleaved to isolate specific peptide fragments:
Recombinant AFP Production:
AFP is expressed in bacterial or mammalian cells as a full-length protein, followed by purification using affinity chromatography.Proteolytic Digestion:
Enzymatic digestion using proteases such as trypsin or chymotrypsin can generate peptide fragments including the 364-373 region. These fragments are then separated by HPLC.Peptide Isolation:
Target peptides are isolated from the digest mixture by chromatographic techniques and confirmed by mass spectrometry.
Preparation for Immunological Applications
AFP (364-373) is frequently used as an epitope to stimulate CD4+ T cells in immunological assays, especially in the context of HCC research:
Peptide Solubilization:
The purified peptide is dissolved in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at defined concentrations, typically in the micromolar range, for use in cell culture or immunoassays.Peptide Pooling:
For broader immune response studies, AFP (364-373) may be pooled with other AFP-derived peptides to evaluate T cell responses.Storage:
Peptides are aliquoted and stored at -20°C or -80°C to maintain stability and prevent degradation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Details | Purpose/Outcome |
|---|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis (Fmoc) | Stepwise addition of amino acids on resin; cleavage and deprotection | Production of high-purity AFP (364-373) peptide |
| Purification | Reversed-phase HPLC | Separation of crude peptide impurities | Achieve >95% purity |
| Characterization | Mass spectrometry, analytical HPLC | Confirm molecular weight and purity | Ensure correct peptide sequence |
| Recombinant AFP Expression | Expression in bacterial/mammalian cells | Purification via affinity chromatography | Source of full-length AFP for digestion |
| Proteolytic Digestion | Trypsin/chymotrypsin digestion | Enzymatic cleavage to release peptide fragments | Isolation of AFP (364-373) from AFP |
| Peptide Solubilization | DMSO or PBS solution | Preparation of peptide stock solutions | Ready for immunological assays |
| Immunoassay Development | ELISA, lateral flow assays | Use of AFP peptides/antibodies for detection | Quantification and immune response studies |
Research Findings and Notes
- The AFP (364-373) peptide is recognized by peptide-specific CD4+ T cells from HCC patients, highlighting its immunological relevance.
- The peptide is part of a cysteine-rich domain structure of AFP, which is important for its antigenic properties.
- Recombinant AFP denaturation is reversible and independent of glycosylation, which is relevant when generating peptides or fragments for study.
- Immunological assays using AFP peptides require careful peptide preparation to maintain epitope integrity and biological activity.
- The peptide’s use in ELISA or lateral flow immunoassays depends on its proper synthesis and purification to ensure specificity and sensitivity.
Q & A
Q. How does AFP-3D domain binding to cell cycle proteins influence therapeutic targeting?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
